molecular formula C26H36ClN5O5 B574476 Isovaleryl-Phe-Lys-pNA HCl CAS No. 178894-43-4

Isovaleryl-Phe-Lys-pNA HCl

Cat. No.: B574476
CAS No.: 178894-43-4
M. Wt: 534.054
InChI Key: RJKMYKBZAYAVSA-SJEIDVEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is a chromogenic substrate used primarily in biochemical research. It is designed to be a substrate for the enzyme plasmin, which plays a crucial role in the fibrinolytic system. The compound is known for its ability to produce a color change upon enzymatic cleavage, making it useful for various assays and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride typically involves the condensation of commercially available H-Lys(Boc)-p-nitroanilide with N-tritylated amino acids using [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate as the condensing reagent . The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is a chromogenic compound that can be easily detected and quantified .

Scientific Research Applications

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for plasmin, making it valuable for assays that measure plasmin activity. This compound is also used in studies related to blood coagulation and fibrinolysis, as it helps in understanding the mechanisms of these processes .

Mechanism of Action

The compound exerts its effects by serving as a substrate for the enzyme plasmin. When plasmin cleaves the peptide bond in Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride, it releases p-nitroaniline, which produces a color change. This color change can be measured spectrophotometrically, allowing researchers to quantify plasmin activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is unique due to its specific design for plasmin activity assays. Its structure allows for efficient cleavage by plasmin, making it a preferred choice for studies related to fibrinolysis and blood coagulation .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMYKBZAYAVSA-SJEIDVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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